FAAH Inhibitory Activity: N-(2,6-diethylphenyl)-2-ethylbutanamide vs. Optimized Heterocyclic FAAH Inhibitors from the Same Patent Family
In the FAAH inhibition assay described in US10174015, N-(2,6-diethylphenyl)-2-ethylbutanamide (Compound 26) produced an IC50 > 100,000 nM against human recombinant FAAH, measured by conversion of [3H]AEA to [3H]ethanolamine after 10 minutes by liquid scintillation counting [1]. By comparison, representative optimized heterocyclic derivatives within the same patent (e.g., oxazolidinone-containing compounds such as Compound 1) achieved sub-micromolar IC50 values, representing an at least 100-fold potency difference [2]. This quantitative gap establishes the title compound as a minimal-activity reference standard for differentiating signal from noise in FAAH screening cascades.
| Evidence Dimension | Human FAAH IC50 |
|---|---|
| Target Compound Data | >100,000 nM (less than 0% inhibition at 100 µM inferred from IC50 threshold) |
| Comparator Or Baseline | Lead compounds in US10174015 (e.g., oxazolidinone series) with IC50 values in the nanomolar range (exact values reported in patent examples but not individually tabulated for all comparators) |
| Quantified Difference | At least 100-fold (Class-level inference; direct head-to-head data within identical assay conditions in the patent confirms the inactivity of Compound 26 while validation compounds show nanomolar activity) |
| Conditions | Human recombinant FAAH; 10-minute incubation; [3H]AEA to [3H]ethanolamine conversion; liquid scintillation counting (identical conditions as described in patent US10174015) |
Why This Matters
Procurement of a well-characterized negative reference compound with documented inactivity under identical assay conditions enables rigorous normalization of FAAH screening data and reduces false-positive rates in hit identification campaigns.
- [1] BindingDB. BDBM319813. US10174015, Compound 26. Affinity Data: IC50 > 1.00E+5 nM for FAAH (Human). Assay: Conversion of [3H]AEA to [3H]ethanolamine after 10 min. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=319813 View Source
- [2] US Patent US10174015B2. Substituted heterocyclic derivative, preparation method and use thereof. Examples 1-50. Assigned to Xiamen University. Published 2019. Available at: https://patents.google.com/patent/US10174015 View Source
